molecular formula C17H13ClFN3O2S B2634941 N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034440-78-1

N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2634941
CAS No.: 2034440-78-1
M. Wt: 377.82
InChI Key: QTMUSHZEUVLLAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

The compound has been used in the asymmetric synthesis of mirror images of bioactive molecules, such as 3'-fluorothalidomide, highlighting its potential in creating enantiomerically pure compounds. This process utilized enantiodivergent electrophilic fluorination, demonstrating the compound's role in achieving high enantioselectivity in chemical synthesis (Yamamoto et al., 2011).

Bioactive Molecule Development

In the realm of bioactive molecule development, sulfonamide derivatives, including those related to the discussed compound, have shown promise in DNA binding and cleavage, genotoxicity, and anticancer activity. Research on mixed-ligand copper(II)-sulfonamide complexes has shown that these compounds can interact with DNA and exhibit significant anticancer activity, underscoring the potential therapeutic applications of sulfonamide derivatives (González-Álvarez et al., 2013).

Catalytic Applications and Organic Transformations

The compound's derivative, N-fluorobenzenesulfonimide (NFSI), has been extensively used as an amino source in C–N bond formation, showcasing its versatility in organic synthesis. NFSI has been employed for the amination of various substrates, indicating the utility of sulfonamide derivatives in catalytic applications and organic transformations. This highlights the role of such compounds in facilitating diverse chemical reactions, including those that form C–N bonds, which are crucial in pharmaceutical and material sciences (Li & Zhang, 2014).

Advanced Material Synthesis

The compound and its derivatives have been involved in the synthesis of advanced materials, including the development of novel complexes with potential applications in material science. For instance, research on mixed ligand complexes of tridentate N, N, S pyrazole-based aldimine and 2,2′-bipyridine has provided insights into the structural and electronic characteristics of these complexes, which could be relevant for various material science applications (Garnovskii et al., 2020).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity, flammability, reactivity, and environmental impact .

Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and behavior .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-15-9-14(3-4-16(15)19)25(23,24)22-10-12-5-7-21-17(8-12)13-2-1-6-20-11-13/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMUSHZEUVLLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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